molecular formula C16H23N3O2 B7575349 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

Cat. No. B7575349
M. Wt: 289.37 g/mol
InChI Key: XYCMGLAJBSRNIC-UHFFFAOYSA-N
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Description

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide, also known as PPDA, is a chemical compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. PPDA is a small molecule that belongs to the class of N-type calcium channel blockers, which are known to play a crucial role in pain transmission and modulation.

Mechanism of Action

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide exerts its pharmacological effects by blocking N-type calcium channels, which are known to play a crucial role in pain transmission and modulation. By blocking these channels, 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide can reduce the release of neurotransmitters involved in pain signaling, leading to analgesic effects.
Biochemical and Physiological Effects
3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of voltage-gated calcium channels, the reduction of glutamate release, and the inhibition of the activity of nitric oxide synthase. In addition to its analgesic effects, 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for N-type calcium channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide, including the development of new formulations with improved solubility, the investigation of its potential therapeutic applications in cancer treatment, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide and to determine its potential for use in the treatment of other neurological disorders.

Synthesis Methods

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide can be synthesized using various methods, including the reaction of piperidine with 4-chlorobutyronitrile, followed by reaction with benzene-1,3-dicarbonyl chloride. Another method involves the reaction of piperidine with 4-chlorobutyronitrile, followed by reaction with 1,3-diaminopropane and benzene-1,3-dicarbonyl chloride.

Scientific Research Applications

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications in various biomedical fields, including pain management, neuroprotection, and cancer treatment. 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has been shown to have potent analgesic effects in animal models of neuropathic pain, and it has been suggested that 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide may be a promising candidate for the development of novel pain management drugs.

properties

IUPAC Name

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-10-19(14-6-8-18-9-7-14)16(21)13-5-3-4-12(11-13)15(17)20/h3-5,11,14,18H,2,6-10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMGLAJBSRNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

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